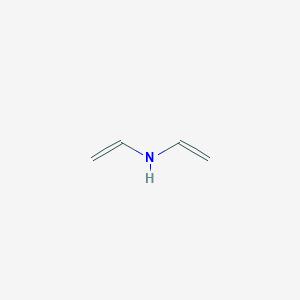

N-Ethenylethenamine

説明

N-Ethenylethenamine (systematic name: N-Ethenylethenamine) is an organic compound belonging to the class of enamines, characterized by an amine group attached to an ethenyl (vinyl) moiety. Enamines like N-Ethenylethenamine are typically synthesized via condensation reactions between aldehydes/ketones and secondary amines, forming α,β-unsaturated amine derivatives . These compounds are of interest in organic synthesis due to their reactivity in cycloaddition reactions and as intermediates in pharmaceuticals and agrochemicals.

特性

CAS番号 |

44228-50-4 |

|---|---|

分子式 |

C4H7N |

分子量 |

69.11 g/mol |

IUPAC名 |

N-ethenylethenamine |

InChI |

InChI=1S/C4H7N/c1-3-5-4-2/h3-5H,1-2H2 |

InChIキー |

XTNMKCFFSXJRQE-UHFFFAOYSA-N |

正規SMILES |

C=CNC=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

N-Ethenylethenamine can be synthesized through several methods. One common method involves the reaction of ethylamine with acetaldehyde under acidic conditions. The reaction proceeds as follows:

CH3CHO+C2H5NH2→CH3CH(NH2)CH2CH3

Another method involves the reduction of N-ethylethanamide using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction proceeds as follows:

CH3CH2CONH2+LiAlH4→CH3CH2NHCH2CH3

Industrial Production Methods

In industrial settings, N-Ethenylethenamine is typically produced through the catalytic hydrogenation of acetonitrile in the presence of ethylamine. This method is preferred due to its high yield and efficiency.

化学反応の分析

Types of Reactions

N-Ethenylethenamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethylacetamide using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: It can be reduced to form ethylamine using reducing agents like hydrogen gas (H2) in the presence of a nickel catalyst.

Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Reduction: Hydrogen gas (H2) with a nickel catalyst.

Substitution: Alkyl halides such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: N-ethylacetamide.

Reduction: Ethylamine.

Substitution: Tertiary amines such as N,N-diethylethanamine.

科学的研究の応用

N-Ethenylethenamine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It is used in the study of amine metabolism and enzyme interactions.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of anesthetics and analgesics.

Industry: It is used as a precursor in the production of polymers, resins, and other industrial chemicals.

作用機序

N-Ethenylethenamine exerts its effects through interactions with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, readily donating its lone pair of electrons to electrophilic centers. This property makes it a valuable reagent in organic synthesis. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and physiological processes.

類似化合物との比較

N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS 343569-94-8)

- Molecular Formula : C₉H₁₁N₃O₂

- Key Features : Contains a nitro-substituted pyridine ring conjugated to the ethenamine group. The (E)-stereochemistry enhances its planar structure, influencing electronic properties and reactivity in nucleophilic substitutions .

- Applications : Likely used in medicinal chemistry for designing kinase inhibitors due to the nitro-pyridine moiety’s electron-withdrawing effects.

N-Ethylethanamine (Diethylamine, CAS 109-89-7)

- Molecular Formula : C₄H₁₁N

- Key Features : A simple secondary amine with two ethyl groups. Exhibits higher basicity (pKa ~11) compared to N-Ethenylethenamine due to the absence of electron-withdrawing substituents .

- Applications : Industrial solvent, corrosion inhibitor, and precursor for rubber accelerators .

N-Ethyl-N-methyl-ethylamine (CAS 616-39-7)

- Molecular Formula : C₅H₁₃N

- Key Features : Tertiary amine with mixed alkyl substituents. Lower solubility in water (12 g/L at 20°C) compared to secondary amines like diethylamine, due to reduced hydrogen-bonding capacity .

- Hazards : Classified as harmful (Xn) with risk phrase R22 (harmful if swallowed) .

Physicochemical Properties

*Estimated values based on structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。